Electronic Effects of N,N-Dimethyl Substitution
The N,N-dimethylamino substitution at the 2-position of 3-ethynyl-N,N-dimethylpyridin-2-amine results in a predicted pKa of 5.49 ± 0.10, which differs substantially from the primary amine analog 3-ethynylpyridin-2-amine that possesses distinct hydrogen-bond donor capacity and basicity . This tertiary amine structure eliminates hydrogen-bond donor capacity while retaining acceptor functionality, a critical distinction for ligand design and bioavailability optimization. The dimethylamino group also exerts an electron-donating inductive effect that modulates the electron density at the pyridine nitrogen and the reactivity of the adjacent ethynyl group .
| Evidence Dimension | Predicted pKa |
|---|---|
| Target Compound Data | 5.49 ± 0.10 |
| Comparator Or Baseline | 3-ethynylpyridin-2-amine (primary amine analog, pKa not reported in comparable dataset) |
| Quantified Difference | Not calculable; pKa shift relative to primary amine class expected based on N-alkylation effects |
| Conditions | Predicted value (ACD/Labs Percepta Platform) |
Why This Matters
The tertiary amine structure eliminates hydrogen-bond donor capacity, which directly impacts membrane permeability, protein binding, and solubility—key criteria in compound library procurement for drug discovery.
